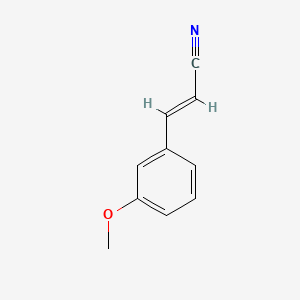

m-Methoxycinnamonitrile

Description

Contextualization of m-Methoxycinnamonitrile within Nitrile Chemistry

Within the broader family of nitriles, this compound, also known as 3-methoxycinnamonitrile, holds a specific and important position. It is an aromatic nitrile, meaning the cyano group (-C≡N) is attached to a carbon atom that is part of an aromatic ring system. The presence of the methoxy (B1213986) group (-OCH3) at the meta position of the phenyl ring influences the molecule's electronic properties and reactivity, distinguishing it from other cinnamonitrile (B126248) derivatives. This substitution pattern can direct further chemical transformations and is a key feature in its application as a synthetic intermediate.

Overview of Strategic Importance in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in its role as a versatile precursor. It serves as a foundational molecule for the construction of more complex chemical structures, particularly in the synthesis of heterocyclic compounds and other substituted aromatics. For instance, it has been utilized in 1,3-dipolar cycloaddition reactions to produce pyrazole (B372694) derivatives. scispace.comtubitak.gov.tr Furthermore, the nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing pathways to different classes of compounds. The methoxy group can also be a site for further functionalization or can influence the regioselectivity of reactions on the aromatic ring.

Evolution of Research Trajectories for Aromatic Nitriles

The field of aromatic nitrile chemistry has evolved significantly since the first synthesis of benzonitrile (B105546) in 1844. longdom.org Initially, research focused on fundamental synthesis methods and understanding their basic reactivity. longdom.org Modern research, however, has shifted towards the development of more efficient and selective catalytic methods for their synthesis and transformation. numberanalytics.comsioc-journal.cn Transition metal catalysis, utilizing metals like palladium, nickel, and copper, has revolutionized the synthesis of aromatic nitriles, allowing for milder reaction conditions and a broader range of substrates. numberanalytics.com

Current research is also exploring the use of aromatic nitriles in novel applications, such as in materials science for the development of advanced polymers and in energy storage. numberanalytics.com Another significant trend is the development of sustainable and environmentally friendly synthetic methods, including biocatalysis and the use of greener solvents. researchgate.net The exploration of the C-CN bond as a reactive site, once considered too stable for practical transformations, has become a hot topic in recent years, opening up new avenues for the functionalization of aromatic compounds. sioc-journal.cn

Detailed Research Findings

The chemical properties of this compound are crucial for its application in synthesis. While extensive data on its melting point is not widely documented, other physical and spectroscopic properties have been characterized. evitachem.com

Physical and Chemical Properties of Cinnamonitrile Derivatives

| Property | 4-Methoxycinnamonitrile (B77457) |

| Molecular Formula | C10H9NO sigmaaldrich.comnist.gov |

| Molecular Weight | 159.18 g/mol sigmaaldrich.com |

| Boiling Point | 127-140 °C at 1 mmHg sigmaaldrich.comchemsrc.com |

| Density | 1.096 g/mL at 25 °C sigmaaldrich.comchemsrc.com |

| Refractive Index | n20/D 1.6131 sigmaaldrich.comchemsrc.com |

| CAS Number | 28446-68-6 sigmaaldrich.com |

Note: The data presented is for the related isomer, 4-methoxycinnamonitrile, as comprehensive data for the meta-isomer is less available in the public domain. The properties are expected to be similar but not identical.

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound. Infrared (IR) spectroscopy would show a characteristic strong absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹. researchcommons.org ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the structure, including the specific positions of the methoxy group and the vinyl protons. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. scispace.comtubitak.gov.tr

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods common in organic chemistry. One prevalent method is the Michael addition. evitachem.com It is also involved in various chemical reactions, highlighting its utility as a synthetic intermediate. For example, it participates in cycloaddition reactions with nitrile imines to form pyrazole derivatives. scispace.comtubitak.gov.tr In a study, 4-methoxycinnamonitrile was used in a reaction with a thiazolidin-4-one derivative in the presence of piperidine (B6355638) to yield a more complex heterocyclic system. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGKYGSIBOJVCY-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-69-7 | |

| Record name | Cinnamonitrile, m-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for M Methoxycinnamonitrile and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing m-methoxycinnamonitrile have historically relied on well-established organic reactions, primarily condensation reactions and functional group interconversions.

Condensation Reactions and Related Approaches

Condensation reactions are a cornerstone of organic synthesis, forming a new carbon-carbon bond by combining two molecules with the elimination of a small molecule, such as water. ebsco.com Several named reactions fall under this category and are applicable to the synthesis of cinnamonitriles.

The Knoevenagel condensation is a prominent method for synthesizing compounds like this compound. sigmaaldrich.comwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (-CH2- flanked by two electron-withdrawing groups). wikipedia.orgscielo.br In the case of this compound synthesis, m-methoxybenzaldehyde is reacted with a nitrile-containing active methylene compound, such as malononitrile (B47326) or cyanoacetic acid. wikipedia.orgbhu.ac.in The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgmdpi.com The initial product is a β-hydroxy intermediate that readily undergoes dehydration to form the α,β-unsaturated nitrile. sigmaaldrich.com

Another relevant, though less direct, condensation reaction is the Perkin reaction . iitk.ac.inwikipedia.org This reaction synthesizes α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orglongdom.org While the direct product is a cinnamic acid derivative, this can be a precursor to the corresponding nitrile through subsequent functional group interconversion. iitk.ac.inwikipedia.org The Perkin reaction typically requires high temperatures. google.com

The following table summarizes key aspects of these condensation reactions:

| Reaction | Reactants | Catalyst | Key Features |

| Knoevenagel Condensation | m-Methoxybenzaldehyde, Active Methylene Nitrile (e.g., malononitrile) | Weak Base (e.g., piperidine) | Forms C=C bond directly, often with spontaneous dehydration. sigmaaldrich.comwikipedia.org |

| Perkin Reaction | m-Methoxybenzaldehyde, Acid Anhydride | Alkali Salt of the Acid | Primarily produces cinnamic acids, requiring further steps for nitrile synthesis. wikipedia.orglongdom.org |

A related approach involves the direct condensation of m-methoxybenzaldehyde with acetonitrile (B52724) under basic conditions, such as in the presence of potassium hydroxide, to yield this compound. electronicsandbooks.com

Functional Group Interconversions on Aromatic Precursors

Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. ub.eduic.ac.ukslideshare.net This is a crucial strategy for obtaining this compound from readily available precursors.

A common pathway involves the conversion of a carboxylic acid or its derivative to a nitrile. For instance, a cinnamic acid derivative, potentially synthesized via the Perkin reaction, can be converted to the corresponding cinnamonitrile (B126248). vanderbilt.edu This can be achieved through the dehydration of the corresponding amide. The amide itself can be prepared from the carboxylic acid. Reagents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can facilitate the dehydration of the amide to the nitrile. vanderbilt.edu

Another FGI route starts with m-methoxybenzaldehyde, which can be reduced to the corresponding alcohol. This alcohol can then be converted to a halide (e.g., chloride or bromide) using standard halogenating agents. Subsequent nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN), would yield the desired this compound. vanderbilt.edu This multi-step process offers an alternative to direct condensation methods.

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions.

Catalytic Strategies in this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways with lower energy requirements and higher selectivity. acs.org The development of novel catalysts has been instrumental in advancing the synthesis of cinnamonitrile derivatives.

Heterogeneous catalysts, for example, offer advantages in terms of easy separation and reusability, contributing to more sustainable processes. rsc.org For instance, the use of copper-on-carbon (Cu/C) catalysts has been explored for the synthesis of tetrazoles from nitriles, indicating the potential for catalytic activation of the nitrile group in related reactions. researchgate.net Similarly, ruthenium supported on layered boron nitride has shown high activity in reductive amination, a reaction type that shares intermediates with nitrile synthesis. rsc.org While not directly applied to this compound in the cited literature, these catalytic systems highlight the direction of modern synthetic research.

The Heck reaction, a palladium-catalyzed cross-coupling reaction, also presents a powerful tool for C-C bond formation and could be adapted for cinnamonitrile synthesis. google.com This method generally involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to create more sustainable chemical processes. nih.govijnc.ir This includes the use of safer solvents, reducing energy consumption, and designing reactions with high atom economy. acs.orgijnc.ir

One strategy is the use of greener solvent systems. For example, Knoevenagel condensations have been successfully carried out in binary mixtures of ethanol (B145695) and water, which are more environmentally friendly than many traditional organic solvents. scielo.br In some cases, solvent-free conditions can be employed, further reducing the environmental impact. bhu.ac.in

The use of catalysts like boric acid in Knoevenagel condensations represents another green approach. Boric acid is an inexpensive and low-toxicity catalyst that can be used in aqueous ethanol, facilitating easier product purification and reducing waste. mdpi.comsciforum.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.net By using microwave irradiation, chemical reactions can be significantly accelerated, often leading to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.idmdpi.comrsc.org This technique relies on the efficient heating of polar molecules through dielectric heating, which involves mechanisms like dipolar polarization and ionic conduction. mdpi.comanton-paar.com

The synthesis of this compound and its derivatives has been shown to be amenable to microwave irradiation. nais.net.cn For example, Knoevenagel condensations can be performed under solvent-free conditions using microwave irradiation, often with a solid support or a catalyst, leading to rapid and efficient product formation. bhu.ac.in This approach aligns well with the principles of green chemistry by reducing reaction times and often eliminating the need for bulk solvents. researchgate.netmdpi.com

Solvent-Free Reaction Conditions

The synthesis of cinnamonitriles, including the meta-methoxy variant, is frequently achieved through the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde (m-methoxybenzaldehyde) with a compound containing an active methylene group, such as malononitrile. tandfonline.comresearchgate.net The push towards green chemistry has popularized the execution of this reaction under solvent-free conditions, which not only reduces environmental impact by eliminating organic solvent waste but can also enhance reaction rates and simplify product purification. dut.ac.za

Several solvent-free methods have been developed, often employing alternative energy sources like microwave irradiation or mechanical grinding, in conjunction with a catalyst. tandfonline.comresearchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to mere minutes, while providing excellent product yields. tandfonline.com For instance, the condensation of aromatic aldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) can be achieved by irradiating a mixture of the reactants with a catalyst, such as ammonium (B1175870) formate, in the absence of any solvent. tandfonline.com This method is noted for its operational simplicity and the high purity of the resulting olefins. tandfonline.com

Catalysts play a crucial role in these solvent-free reactions. While the reaction can be base-catalyzed, heterogeneous catalysts are gaining attention as they are easily recoverable and reusable, further contributing to the sustainability of the process. dut.ac.za Examples include gallium chloride and various supported mixed metal oxides, which have proven effective at room temperature or with gentle heating. researchgate.netdut.ac.za The "grindstone" method, using a mortar and pestle at room temperature, represents a simple and efficient solvent-free technique that often yields products pure enough to not require further purification. researchgate.net

Regioselective Synthesis of this compound Isomers

Regioselectivity in the context of this compound primarily refers to the controlled synthesis of its derivatives, where reactions at different sites on the molecule can lead to various structural isomers. The this compound scaffold contains several reactive sites: the aromatic ring, the carbon-carbon double bond, and the nitrile group, allowing for a range of regioselective transformations.

A key area where regioselectivity is critical is in the synthesis of heterocyclic compounds using cinnamonitrile derivatives as precursors. For example, in 1,3-dipolar cycloaddition reactions, in-situ generated nitrile oxides can react with the double bond of this compound to form isoxazoline (B3343090) derivatives. ijpcbs.com The orientation of the addition determines the resulting regioisomer.

Similarly, the synthesis of pyrazole (B372694) derivatives from cinnamonitriles and hydrazines can yield different regioisomers. The reaction of a cinnamonitrile derivative with a substituted hydrazine (B178648) can lead to the formation of two possible phenylaminopyrazole isomers, depending on which nitrogen atom of the hydrazine molecule initiates the cyclization. nih.gov The reaction conditions, including the solvent and the nature of the substituents on both reactants, can influence the regiochemical outcome. nih.gov

Another example involves the Michael addition to the activated double bond of a cinnamonitrile derivative. The reaction of N-(4-acetylphenyl)-2-cyanoacetamide with α-cyano-4-chlorocinnamonitrile leads to a cyclic pyridine (B92270) derivative through a sequence of Michael addition, cyclization, and aromatization. researchcommons.org The regioselectivity of the initial nucleophilic attack and the subsequent intramolecular cyclization steps are crucial for the formation of the final product. researchcommons.org Controlling these steps allows for the selective synthesis of one regioisomer over others.

Stereochemical Control in Derivative Synthesis

The carbon-carbon double bond in this compound is a key structural feature that gives rise to (E) and (Z) stereoisomers in its derivatives. Controlling the stereochemical outcome of reactions to form this double bond is a significant aspect of synthetic organic chemistry.

The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereocontrolled synthesis of alkenes, and it is highly effective for producing derivatives of this compound with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of an aldehyde (e.g., m-methoxybenzaldehyde) with a stabilized phosphonate (B1237965) carbanion. wikipedia.org The high (E)-selectivity is a major advantage over the standard Wittig reaction, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

The stereoselectivity of the HWE reaction can be influenced by several factors:

Structure of Reactants : The structure of both the phosphonate and the aldehyde can impact the E/Z ratio.

Reaction Conditions : The choice of base and solvent system is critical. For instance, using potassium bases in combination with crown ethers can favor the formation of (Z)-alkenes in certain systems, representing a deviation from the typically observed (E)-selectivity. conicet.gov.ar The Masamune-Roush conditions, which utilize lithium chloride with DBU (1,8-diazabicycloundec-7-ene), are well-known for reliably producing (E)-alkenes. alfa-chemistry.com

Beyond the synthesis of the double bond, stereochemical control can also be exerted in subsequent reactions. For example, the biocatalytic reduction of the C=C double bond in cinnamonitrile derivatives using whole cells of the fungus Penicillium citrinum has been demonstrated. unifap.br This ene-reductase catalyzed reaction can proceed with high chemoselectivity and yield, offering a green method for producing saturated nitrile derivatives with potential for stereocontrol at newly formed chiral centers. unifap.br

Chemical Reactivity and Transformation Pathways of M Methoxycinnamonitrile

Electrophilic and Nucleophilic Reactions of the Nitrile Moiety

The nitrile group (—C≡N) is a versatile functional group characterized by a strongly polarized triple bond, which renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. savemyexams.comevitachem.com This electronic arrangement is the basis for its reactivity.

Nucleophilic Addition: The most common reactions involving the nitrile group are nucleophilic additions to the electrophilic carbon.

Hydrolysis: Under acidic or basic conditions, m-Methoxycinnamonitrile can be hydrolyzed. This two-stage process first yields an intermediate amide (m-methoxycinnamide), which upon further hydrolysis, produces m-methoxycinnamic acid and an ammonium (B1175870) salt (in acid) or ammonia (B1221849) and a carboxylate salt (in base). savemyexams.com

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this transformation, converting this compound into 3-(3-methoxyphenyl)propan-1-amine. This reaction proceeds via nucleophilic attack of hydride ions.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon. ucalgary.ca The initial reaction forms an imine salt intermediate, which, upon aqueous workup, hydrolyzes to form a ketone. ucalgary.ca For example, reacting this compound with methylmagnesium bromide would ultimately yield 1-(3-methoxyphenyl)but-1-en-3-one after hydrolysis.

Electrophilic Interaction: While the carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and interact with strong electrophiles, primarily strong acids. Protonation of the nitrogen atom significantly enhances the electrophilicity of the carbon, making it more susceptible to attack by even weak nucleophiles.

| Reaction Type | Reagent(s) | Product |

| Acid Hydrolysis | H₃O⁺, Heat | m-Methoxycinnamic Acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | m-Methoxycinnamic Acid |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | 3-(3-methoxyphenyl)propan-1-amine |

| Grignard Reaction | 1. CH₃MgBr, Ether 2. H₃O⁺ | 1-(3-methoxyphenyl)but-1-en-3-one |

Addition Reactions Across the Alkene Linker

The carbon-carbon double bond in this compound is activated towards addition reactions. Because it is in conjugation with the electron-withdrawing nitrile group, the double bond is relatively electron-poor, influencing the regioselectivity of electrophilic additions.

Hydrogenation: Catalytic hydrogenation, typically using a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), reduces the alkene double bond. This reaction saturates the linker, converting this compound to m-methoxyhydrocinnamonitrile (3-(3-methoxyphenyl)propanenitrile). Under more forceful conditions, the nitrile group may also be reduced.

Electrophilic Addition: Alkenes readily undergo electrophilic addition. libretexts.org In the case of this compound, the reaction with a hydrogen halide like hydrogen bromide (HBr) would proceed by protonating the alkene to form a carbocation intermediate, which is then attacked by the bromide ion. libretexts.org According to Markovnikov's rule, the hydrogen atom typically adds to the carbon with more hydrogen atoms. However, the electronic effects of the nitrile and phenyl groups will strongly influence the stability of the intermediate carbocation.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in a dihaloalkane. This reaction proceeds via a cyclic halonium ion intermediate.

| Reaction Type | Reagent(s) | Product Class |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Nitrile |

| Hydrohalogenation | HBr | Bromoalkane |

| Halogenation | Br₂ | Dibromoalkane |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. The alkene portion of this compound can participate as one of the components in these transformations.

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a "dipolarophile" to form a five-membered heterocyclic ring. The electron-deficient nature of the alkene in this compound, due to conjugation with the nitrile group, makes it an effective dipolarophile.

For instance, this compound can react with a variety of 1,3-dipoles:

Nitrile Oxides (R-C≡N⁺-O⁻): Reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring system.

Azides (R-N₃): The reaction with an organic azide (B81097) can lead to the formation of a triazoline, which may be unstable and rearrange or extrude N₂.

Nitrones (R₂C=N⁺(R)-O⁻): Cycloaddition with a nitrone would produce an isoxazolidine (B1194047) derivative.

The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most prominent example for this compound is the Diels-Alder reaction, a [4+2] cycloaddition. In this reaction, this compound would act as the dienophile (the 2π-electron component) due to its electron-deficient double bond.

When reacted with a conjugated diene (the 4π-electron component), such as 1,3-butadiene, a six-membered cyclohexene (B86901) ring is formed. The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. The presence of the electron-withdrawing nitrile group generally accelerates the rate of the Diels-Alder reaction.

Catalytic Transformations of this compound

Catalysis, particularly by transition metals, offers efficient and selective pathways for transforming organic molecules.

This compound is amenable to a variety of transition metal-catalyzed transformations.

Hydrogenation: As mentioned in section 3.2, the reduction of the alkene is a classic example of a transition metal-catalyzed reaction, commonly employing catalysts like Pd/C or PtO₂.

Cross-Coupling Reactions: While the molecule itself can be a product of cross-coupling (e.g., Heck or Suzuki reactions), it can also serve as a substrate. For example, if a halogen were present on the aromatic ring, palladium-catalyzed cross-coupling reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds.

Cycloaddition Catalysis: Transition metals can also catalyze cycloaddition reactions, such as [2+2+2] cycloadditions. In such a reaction, a metal catalyst could potentially coordinate with the alkene and/or nitrile group of this compound and couple it with two alkyne molecules to form a complex, highly substituted aromatic system.

The specific outcome of these catalytic reactions is highly dependent on the choice of metal, ligands, and reaction conditions, allowing for a wide range of potential molecular architectures to be synthesized from the this compound scaffold.

Organocatalytic Applications

The application of organocatalysis to transformations involving cinnamonitrile (B126248) and its derivatives has been an area of active research, aiming to develop environmentally benign and efficient synthetic methodologies. rsc.orgnih.gov While specific studies focusing exclusively on this compound are limited, the reactivity of the broader class of cinnamonitriles in organocatalytic reactions provides significant insights into its potential applications.

Organocatalysts are utilized to activate substrates in various ways, including HOMO-raising (e.g., enamine catalysis) and LUMO-lowering (e.g., iminium catalysis) pathways. cardiff.ac.uk For cinnamonitriles, the electron-withdrawing nature of the nitrile group makes the β-carbon susceptible to nucleophilic attack, a feature exploited in several organocatalytic transformations.

One prominent application is in domino or cascade reactions for the synthesis of complex heterocyclic scaffolds like chromenes. nih.govmsu.edu For instance, the organocatalytic domino oxa-Michael/aldol reaction between salicylaldehydes and electron-deficient olefins is a powerful tool for constructing the chromene core. beilstein-journals.org However, research has shown that cinnamonitrile itself can be a challenging substrate in some of these reactions. In a study screening various organocatalysts for the synthesis of 2-phenyl-2H-chromene derivatives, it was observed that while catalysts like L-pipecolinic acid and tetramethylguanidine (TMG) were effective for other Michael acceptors, none of the tested catalysts successfully promoted the reaction with cinnamonitrile. nih.gov This suggests that the reactivity of the cinnamonitrile core is highly dependent on the specific catalyst and reaction conditions.

In contrast, other studies have demonstrated successful organocatalytic reactions with cinnamonitrile derivatives. Chiral amine/chiral acid combinations have been used to catalyze the asymmetric tandem oxa-Michael–aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes to produce 2H-chromenes with high enantioselectivity. beilstein-journals.org This highlights the potential for activating substrates like this compound through iminium ion formation.

Furthermore, phosphazene bases have been employed as organocatalysts in the three-component reaction of diethyl phosphite, cinnamonitrile derivatives, and N-Boc imines, leading to the diastereoselective synthesis of β-aminophosphonates. This demonstrates the utility of cinnamonitriles in multicomponent reactions for building complex molecules.

The following table summarizes selected organocatalytic reactions involving cinnamonitrile derivatives, which can be considered indicative of the potential reactivity of this compound.

| Reaction Type | Catalyst System | Substrates | Product | Key Finding |

| Domino oxa-Michael/aldol | L-pipecolinic acid, TMG, etc. | Salicylaldehyde, Cinnamonitrile | 2-Phenyl-2H-chromene | Cinnamonitrile was found to be unreactive under the tested conditions. nih.gov |

| Tandem aza-Michael/aldol | Chiral amine (e.g., (S)-diphenylprolinol TMS ether) / Acid | 2-Aminobenzaldehydes, α,β-Unsaturated aldehydes | 1,2-Dihydroquinolines | Demonstrates the feasibility of tandem reactions via iminium activation. beilstein-journals.org |

| Three-component reaction | Phosphazene base (P2-tBu) | Diethyl phosphite, Cinnamonitrile derivatives, N-Boc imines | β-Aminophosphonates | Highly diastereoselective synthesis of tetrasubstituted carbon centers. |

These findings collectively suggest that while this compound may exhibit substrate-specific challenges, it remains a potentially valuable building block in organocatalytic synthesis, particularly in multicomponent and cascade reactions designed to construct complex molecular architectures.

Radical Reactions and Their Mechanisms

The involvement of cinnamonitrile derivatives in radical reactions is a less explored area of their chemistry compared to their ionic transformations. Radical reactions, typically initiated by light, heat, or a radical initiator, proceed through neutral, highly reactive intermediates with an unpaired electron. libretexts.orgmasterorganicchemistry.com The general mechanism involves three key stages: initiation (formation of radicals), propagation (the radical reacts to form a new radical), and termination (combination of radicals to form stable products). libretexts.org

Research into the radical reactivity of methoxy-substituted cinnamonitriles is particularly sparse. A notable study on the photochemical reaction of (E)- and (Z)-4-methoxycinnamonitrile (the para isomer) with tetranitromethane, a source of the trinitromethyl radical, found that the cinnamonitrile was unreactive even after extended photolysis. researchgate.net In contrast, 4-methoxystyrene (B147599) reacted under the same conditions to form addition products. researchgate.net This suggests that the electron-withdrawing nitrile group deactivates the double bond towards attack by the electrophilic trinitromethyl radical, rendering the molecule stable under these specific radical conditions. While this study does not involve the meta isomer, it provides a crucial data point suggesting a general low reactivity of methoxycinnamonitriles in certain radical pathways.

The stability of the carbon-carbon double bond in this compound towards certain radical additions can be attributed to the electronic effect of the cyano group, which significantly influences the electron density of the π-system. Free radicals can be classified as nucleophilic or electrophilic, and their reactivity towards a double bond depends on the electronic nature of both the radical and the alkene. nptel.ac.in The deactivating effect observed with 4-methoxycinnamonitrile (B77457) implies that the double bond is not sufficiently electron-rich to react with the electrophilic radical generated from tetranitromethane.

Although direct examples are lacking for this compound, radical reactions are broadly applied in organic synthesis for C-C bond formation, cyclizations, and functional group transformations. nptel.ac.in For instance, radical additions to alkenes are a common strategy. The regioselectivity of such an addition to this compound would be predicted to occur at the β-position to generate a more stable α-cyano radical.

Future research could explore the reactivity of this compound with more nucleophilic radicals or under different initiation conditions, such as those used in atom transfer radical polymerization (ATRP) or photoredox catalysis, which might unlock new transformation pathways.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic applications. numberanalytics.com Mechanistic studies often involve a combination of kinetic analysis, intermediate trapping, isotopic labeling, and computational modeling. nih.gov For key transformations like the synthesis of chromene derivatives, plausible mechanistic pathways have been proposed based on studies of related substrates.

A widely accepted mechanism for the three-component synthesis of 2-amino-4H-chromenes from an aldehyde, malononitrile (B47326), and a phenol (B47542) (such as resorcinol (B1680541) or naphthol) involves a catalyst-mediated cascade of reactions. chemmethod.com When applied to a hypothetical reaction with m-methoxybenzaldehyde, malononitrile, and a suitable phenol, the pathway catalyzed by a base or a Lewis acid like MOF-5 would likely proceed as follows: chemmethod.com

Knoevenagel Condensation: The reaction initiates with the condensation of m-methoxybenzaldehyde and malononitrile. The catalyst activates the aldehyde's carbonyl group, facilitating the formation of an intermediate which then eliminates water to yield m-methoxybenzylidenemalononitrile. This step is critical as it forms the activated Michael acceptor.

Michael Addition: The phenolic component, activated by the catalyst, then acts as a nucleophile in a Michael-type conjugate addition to the electron-deficient double bond of the m-methoxybenzylidenemalononitrile intermediate.

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic oxygen attacks the nitrile carbon. A subsequent tautomerization (or proton transfer) leads to the final, stable aromatic 2-amino-4H-chromene product.

The following table outlines this proposed mechanistic pathway.

| Step | Description | Intermediate |

| 1 | Knoevenagel Condensation of m-methoxybenzaldehyde and malononitrile. | m-Methoxybenzylidenemalononitrile |

| 2 | Michael Addition of a nucleophilic phenol to the intermediate from Step 1. | Open-chain adduct |

| 3 | Intramolecular Cyclization / Tautomerization to form the final heterocyclic ring. | 2-Amino-4-(3-methoxyphenyl)-4H-chromene derivative |

This mechanistic model highlights the sequential bond-forming events and the role of the catalyst in facilitating each step. chemmethod.com

In the context of organocatalytic tandem reactions, such as the oxa-Michael–aldol reaction, the mechanism is initiated by the formation of a reactive intermediate from the organocatalyst and one of the substrates. beilstein-journals.org For example, in a reaction catalyzed by a chiral secondary amine, the amine would first react with an α,β-unsaturated aldehyde to form a nucleophilic enamine or an electrophilic iminium ion, depending on the reaction type. cardiff.ac.uk This activation mode then directs the subsequent cascade. The fact that some organocatalytic reactions with cinnamonitrile fail suggests that the formation of these key intermediates or the subsequent addition step may be kinetically or thermodynamically unfavorable. nih.gov Further detailed mechanistic investigations, potentially using computational methods like Density Functional Theory (DFT), are needed to fully understand the subtle electronic and steric factors that govern the reactivity of this compound in these complex transformations. nsf.gov

Theoretical and Computational Investigations of M Methoxycinnamonitrile

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods would be essential in elucidating the electronic nature and predicting the reactivity of m-methoxycinnamonitrile.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized geometry, electronic energy, and the distribution of electron density. Different functionals and basis sets would be benchmarked to find a level of theory that provides a good balance between accuracy and computational cost. The results from these calculations would form the basis for further analysis of the molecule's properties.

Molecular Orbital Analysis

An analysis of the molecular orbitals (MOs) of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide key insights into its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. Visualization of the HOMO and LUMO surfaces would show the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, such as the bond between the phenyl ring and the vinyl group, and the methoxy (B1213986) group, suggests the existence of multiple conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures. This process would identify the lowest energy conformers (the most stable shapes of the molecule) and the transition states connecting them. The results would be presented as a potential energy surface, or energy landscape, which is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Reaction Mechanism Predictions and Energy Barriers

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the transition state structures and calculate the activation energy barriers. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation under different conditions. For example, one could theoretically study the mechanism of its synthesis or its potential reactions, such as addition reactions to the double bond or nucleophilic substitution at the nitrile group.

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, DFT calculations could predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in the assignment of experimental NMR spectra. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) would provide insight into the molecule's UV-Visible absorption spectrum.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or in a solid state. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. These simulations could reveal how this compound molecules interact with each other and with solvent molecules, providing information on solvation effects, aggregation behavior, and transport properties.

Advanced Spectroscopic and Structural Elucidation Techniques for M Methoxycinnamonitrile and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

While one-dimensional (1D) NMR spectra provide foundational information, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR experiments for full assignment. youtube.com 2D NMR spreads spectral information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (J-coupling), typically over two or three bonds. sdsu.edu For m-Methoxycinnamonitrile, a COSY spectrum would show cross-peaks connecting the two vinylic protons (H-α and H-β), confirming their adjacent relationship. It would also reveal the coupling network within the aromatic ring, showing correlations between adjacent protons (e.g., H-2 with H-4, H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. youtube.comsdsu.edu An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. For example, the methoxy (B1213986) protons would correlate with the methoxy carbon, and each vinylic and aromatic proton would correlate with its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.edu This is particularly useful for connecting molecular fragments separated by quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be observed from the vinylic protons (H-α and H-β) to the aromatic carbons (C-1 and C-2/C-6) and the nitrile carbon (CN). The methoxy protons would show a correlation to the aromatic C-3, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net For this compound, which exists as the (E)-isomer, a NOESY spectrum would show a spatial correlation between the methoxy protons and the aromatic H-2 and H-4 protons. The lack of a strong NOE between the vinylic H-α and H-β protons would further support the trans configuration of the double bond.

Table 1: Predicted 2D NMR Correlations for (E)-m-Methoxycinnamonitrile

| Proton (¹H) | Correlating Nucleus | Correlation Type |

|---|---|---|

| H-α | H-β | ³J |

| H-2 | H-6 | ⁴J (meta) |

| H-4 | H-5 | ³J |

| H-5 | H-4, H-6 | ³J |

| H-6 | H-5, H-2 | ³J, ⁴J (meta) |

| H-α | C-α | ¹J |

| H-β | C-β | ¹J |

| H-2 | C-2 | ¹J |

| H-4 | C-4 | ¹J |

| H-5 | C-5 | ¹J |

| H-6 | C-6 | ¹J |

| -OCH₃ | -OCH₃ | ¹J |

| H-α | C-β, C-1, CN | ²J, ³J, ²J |

| H-β | C-α, C-1, C-2, C-6 | ²J, ²J, ³J, ³J |

| H-2 | C-1, C-3, C-4, C-6 | ³J, ²J, ²J, ³J |

| -OCH₃ | C-3 | ³J |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing atomic-level information on structure, packing, and dynamics. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. dur.ac.uk For this compound, ssNMR would be invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netresearchgate.net

Different polymorphs of a compound can have distinct physical properties. ssNMR can distinguish between these forms because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is determined by molecular conformation and intermolecular interactions in the crystal lattice. dur.ac.uk Thus, each polymorph will typically yield a unique ¹³C ssNMR spectrum. By analyzing these spectral differences, one can identify and quantify the different polymorphic forms present in a sample. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scispace.com It is a highly sensitive method used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy, typically to four or five decimal places. measurlabs.comyoutube.com This precision allows for the unambiguous determination of a compound's elemental composition, as each unique molecular formula corresponds to a unique exact mass. researchgate.netresearchgate.net For this compound, with a molecular formula of C₁₀H₉NO, the calculated monoisotopic mass is 159.06841 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion (such as the molecular ion, M⁺˙) is selected, fragmented, and the resulting product ions are then analyzed. ijcap.innationalmaglab.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. ijcap.in

For this compound (MW = 159.18), the fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for aromatic nitriles and ethers would be expected:

Loss of H·: A peak at m/z 158, corresponding to the [M-H]⁺ ion, is common for aromatic compounds. whitman.edu

Loss of CH₃·: Cleavage of the methoxy group can lead to the loss of a methyl radical, producing an ion at m/z 144 ([M-CH₃]⁺).

Loss of CO: The resulting m/z 144 ion could subsequently lose carbon monoxide, yielding a fragment at m/z 116.

Loss of HCN: Cleavage of the nitrile group could result in a fragment corresponding to the loss of hydrogen cyanide, leading to a peak at m/z 132 ([M-HCN]⁺).

Tropylium (B1234903) Ion Formation: Alkyl-substituted aromatic rings often rearrange to form a stable tropylium ion. whitman.edu Fragmentation of the side chain could lead to characteristic aromatic fragment ions.

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 159 | 158 | H· | [C₁₀H₈NO]⁺ |

| 159 | 144 | CH₃· | [C₉H₆NO]⁺ |

| 144 | 116 | CO | [C₈H₆N]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of all atoms in the crystal lattice.

For this compound, X-ray crystallography would provide unambiguous confirmation of several key structural features:

Connectivity: It would confirm the bonding arrangement of all atoms.

Stereochemistry: The analysis would definitively establish the configuration of the double bond as (E) or (Z).

Conformation: It would reveal the preferred conformation of the molecule in the solid state, including the planarity of the conjugated system and the orientation of the methoxy group relative to the aromatic ring.

Intermolecular Interactions: The crystal structure would show how molecules pack together, revealing any significant intermolecular forces such as hydrogen bonds or π-stacking that stabilize the crystal lattice.

While this compound itself is achiral, X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. nih.govresearchgate.net If this compound were to form an adduct with a chiral molecule or be modified to contain a stereocenter, X-ray crystallography using anomalous dispersion could determine its absolute stereochemistry. researchgate.net

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of molecules like this compound. These methods probe the vibrational energy levels of molecules, providing a molecular fingerprint that is highly specific to the compound's functional groups and three-dimensional arrangement.

IR spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of bonds with a changing dipole moment. Conversely, Raman spectroscopy is a light-scattering technique where the inelastic scattering of monochromatic light reveals the vibrational modes that involve a change in the polarizability of the molecule. Due to their different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational landscape of a molecule.

For this compound, the key functional groups each exhibit characteristic vibrational frequencies. The nitrile group (-C≡N) typically shows a strong, sharp absorption in the IR spectrum and a strong, sharp band in the Raman spectrum in the range of 2200-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene moiety gives rise to a stretching vibration in the 1600-1680 cm⁻¹ region, which is usually stronger in the Raman spectrum. The aromatic ring exhibits several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group (-OCH₃) has characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching vibration typically found between 1000 and 1300 cm⁻¹.

The analysis of these vibrational modes not only confirms the presence of the respective functional groups but can also provide insights into the electronic environment and potential intermolecular interactions. For instance, shifts in the nitrile stretching frequency can indicate coordination to a metal center in an adduct.

Conformational analysis of this compound and its adducts can also be investigated using vibrational spectroscopy. The molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformers (rotational isomers). These conformers may have distinct vibrational spectra due to differences in their symmetry and the coupling of vibrational modes. By comparing experimental spectra with theoretically calculated spectra for different possible conformations, the most stable conformer or the distribution of conformers in a sample can be determined. Temperature-dependent studies, where the relative populations of conformers change, can further aid in the assignment of vibrational bands to specific conformers.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitrile (-C≡N) | Stretching | 2200 - 2260 | Strong | Strong |

| Alkene (C=C) | Stretching | 1600 - 1680 | Medium | Strong |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-H Stretching | 3000 - 3100 | Medium | Medium | |

| C-H Bending (out-of-plane) | 690 - 900 | Strong | Weak | |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 | Medium | Medium |

| C-O Stretching | 1000 - 1300 | Strong | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Stereochemical Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration and enantiomeric excess of chiral compounds. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

This compound itself is an achiral molecule and therefore does not exhibit an ECD spectrum. However, if it is part of a chiral adduct or is derivatized with a chiral auxiliary, the resulting chiral molecule will have a characteristic ECD spectrum. The sign (positive or negative) and intensity of the Cotton effects in the ECD spectrum are directly related to the three-dimensional arrangement of the chromophores and the stereochemistry of the molecule.

The determination of enantiomeric excess (ee) is a direct application of ECD spectroscopy. For a pair of enantiomers, their ECD spectra are mirror images of each other. A racemic mixture (50:50 mixture of both enantiomers) will have no ECD signal. For a non-racemic mixture, the magnitude of the ECD signal is directly proportional to the excess of one enantiomer over the other. By comparing the ECD signal of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be accurately determined.

For the stereochemical determination of a chiral adduct of this compound, experimental ECD spectra are typically compared with quantum chemical calculations. The process involves:

Generating all possible low-energy conformers of the chiral molecule.

Calculating the theoretical ECD spectrum for each conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

Comparing the resulting theoretical spectrum with the experimental spectrum.

A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers in the molecule.

Consider a hypothetical chiral adduct, for example, one formed through a [2+2] cycloaddition with a chiral alkene. The resulting cyclobutane (B1203170) ring would have stereocenters whose absolute configuration could be determined using ECD. The following table illustrates hypothetical ECD data for two enantiomers of such an adduct.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Enantiomer A | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Enantiomer B |

| 220 | +15,000 | -15,000 |

| 250 | -8,000 | +8,000 |

| 280 | +22,000 | -22,000 |

| 310 | -5,000 | +5,000 |

The mirror-image relationship between the ECD spectra of Enantiomer A and Enantiomer B is evident from the data. By comparing the experimentally measured spectrum of a synthesized product with the calculated spectra for the possible stereoisomers, the absolute stereochemistry of the product can be confidently assigned.

Applications of M Methoxycinnamonitrile in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Chemistry

The electron-deficient double bond and the nitrile group in m-methoxycinnamonitrile make it an ideal substrate for reactions with binucleophilic reagents, leading to the formation of a wide array of heterocyclic compounds. nih.gov Its utility is particularly pronounced in multicomponent reactions, where its structure can be integrated to rapidly build molecular complexity.

Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceutically active compounds. The synthesis of 5-aminopyrazole derivatives can be readily achieved through the cyclocondensation reaction of α,β-unsaturated nitriles, such as this compound, with hydrazine (B178648) and its derivatives.

The reaction mechanism involves an initial Michael addition of a hydrazine nitrogen atom to the β-carbon of the cinnamonitrile's conjugated system. This is followed by an intramolecular cyclization, where the terminal nitrogen atom attacks the carbon of the nitrile group. Subsequent tautomerization of the resulting imine intermediate leads to the formation of the stable aromatic 5-aminopyrazole ring. This method is highly efficient for creating functionalized pyrazoles. mdpi.com

Table 1: Representative Synthesis of 5-Amino-3-(3-methoxyphenyl)pyrazole from this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Typical Yield (%) |

| This compound | Hydrazine Hydrate | Ethanol (B145695) / Acetic Acid | 5-Amino-3-(3-methoxyphenyl)-1H-pyrazole | 85-95 |

| This compound | Phenylhydrazine | Ethanol / Piperidine (B6355638) | 5-Amino-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole | 80-90 |

Note: This table is illustrative, based on general procedures for pyrazole (B372694) synthesis from cinnamonitrile (B126248) derivatives.

Chromenes are another important class of heterocyclic compounds present in many natural products and bioactive molecules. wikipedia.org this compound is a valuable precursor for the synthesis of 2-amino-4H-chromene derivatives through a one-pot, three-component reaction. In this reaction, this compound acts as the "arylidenemalononitrile" component, reacting with a phenol (B47542) (such as resorcinol (B1680541) or naphthol) and a basic catalyst.

The synthesis proceeds via a base-catalyzed Michael addition of the phenoxide ion to the electron-deficient double bond of this compound. The resulting intermediate then undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), where the hydroxyl group attacks the nitrile carbon, forming the pyran ring of the chromene scaffold. wikipedia.orgorganic-chemistry.org This multicomponent strategy is highly convergent and atom-economical, making it a preferred method for generating libraries of chromene derivatives. researchgate.net

Table 2: General Scheme for the Synthesis of 2-Amino-4H-Chromene Derivatives

| Component 1 | Component 2 | Catalyst | Product Type |

| This compound | Phenol | Piperidine | 2-Amino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile |

| This compound | Resorcinol | L-Proline | 2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile |

| This compound | 1-Naphthol | Piperidine | 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |

Note: This table illustrates the versatility of this compound in chromene synthesis based on established multicomponent reaction protocols.

While the role of this compound is well-documented in the synthesis of pyrazoles and chromenes, its application as a precursor for other nitrogen-containing heterocycles is less common in the reviewed literature. In principle, as an activated α,β-unsaturated nitrile, it could participate in reactions like the Guareschi-Thorpe condensation to form substituted pyridines. drugfuture.comrsc.org However, this typically requires a 1,3-dicarbonyl compound as a reaction partner. Similarly, while related compounds are used in the Hantzsch pyridine (B92270) synthesis, the direct use of this compound is not a standard variant of this reaction. wikipedia.orgchemtube3d.com Further research may expand its utility into the synthesis of other heterocyclic systems like pyrimidines or pyridines.

Utilization in Total Synthesis of Complex Natural Products

A comprehensive review of the scientific literature did not yield specific examples where this compound was utilized as a starting material or key intermediate in the total synthesis of complex natural products. Total synthesis campaigns often rely on readily available or custom-synthesized building blocks to construct the carbon skeleton of a target molecule. nih.govnih.govrsc.org While the methoxyphenyl and acrylonitrile (B1666552) moieties are present in various natural products, the direct incorporation of the intact this compound structure in a reported total synthesis is not prominently documented.

Development of Functional Materials and Polymers (Excluding physical properties of the compound itself)

The use of this compound in the development of functional materials and polymers is not widely reported in the surveyed literature. The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups or the post-polymerization modification of a polymer backbone. mdpi.comresearchgate.net While the nitrile group and the aromatic ring are functionalities that can be incorporated into polymers to tailor their properties, there are no specific reports detailing the use of this compound as a monomer in polymerization reactions or as a reagent for the chemical modification of polymer surfaces.

Ligand and Catalyst Design Utilizing this compound Scaffolds

Based on a review of available scientific literature, the utilization of this compound scaffolds in the design of ligands for coordination chemistry or as the basis for catalysts is not a documented area of research. The design of ligands typically involves incorporating specific donor atoms (like nitrogen, oxygen, or phosphorus) into a molecular framework that can coordinate with a metal center. nih.govmsu.edunih.gov While the nitrile nitrogen in this compound possesses a lone pair of electrons, its use in constructing polydentate chelating ligands or specialized catalysts has not been reported.

Molecular and Mechanistic Biochemical Investigations of M Methoxycinnamonitrile

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Key modifications could include:

Position of the Methoxy (B1213986) Group: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) on the phenyl ring would help determine the optimal substitution pattern for activity. The electronic and steric effects of the substituent's position can significantly alter binding affinity and efficacy.

Nature of the Ether Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or a simple hydroxyl group would probe the importance of its size, lipophilicity, and hydrogen-bonding capability.

Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, alkyl groups) on the phenyl ring could further modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with a biological target.

Modifications of the Nitrile Group: The cyano (-C≡N) group is a critical functional group, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other groups. Replacing it with other electron-withdrawing groups like a carboxylic acid, ester, or amide would elucidate its role in target binding. Studies on other molecules have shown that a cyano moiety can be critical for stabilizing an inactive form of a receptor. nih.gov

The goal of these systematic modifications is to build a comprehensive map of the structural requirements for the biological activity of m-Methoxycinnamonitrile, guiding the design of more potent and selective analogs.

The interaction between a ligand like this compound and its biological receptor is a highly specific process governed by non-covalent interactions. The binding of a drug to its receptor induces conformational changes that are essential for initiating a cellular response. openaccessjournals.com The specific functional groups of this compound dictate its binding mode within the receptor's active site.

The Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Molecular docking studies of similar compounds with methoxy substituents have revealed that these groups can coordinate in close proximity to specific amino acid residues, such as serine, within a binding pocket. nih.gov This interaction can be crucial for the initial recognition and anchoring of the ligand.

The Aromatic Ring: The phenyl ring can engage in several types of interactions. It can form hydrophobic interactions with non-polar amino acid residues in the binding site. Furthermore, it can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which can significantly contribute to binding affinity.

The Cyano Group: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. In studies of modulators for the mGlu5 receptor, a common cyano moiety was found to be critical for activity, potentially forming a direct hydrogen bond with a tryptophan residue (specifically W784) to stabilize an inactive conformation of the receptor. nih.gov This type of interaction is a key determinant of the ligand's mechanism of action at the molecular level.

If this compound acts as an enzyme inhibitor, understanding its kinetic behavior is crucial to defining its mechanism. Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be further categorized based on how they interact with the enzyme and substrate.

Competitive Inhibition: A competitive inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.org In this scenario, the inhibitor's effect can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). libretexts.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration. libretexts.org Kinetically, a non-competitive inhibitor decreases Vmax but does not change Km. libretexts.org

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.com This type of inhibition is more effective at higher substrate concentrations. Kinetically, an uncompetitive inhibitor decreases both Vmax and Km.

The specific mechanism of inhibition by this compound would be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot). libretexts.org

| Inhibition Type | Effect on Km (Michaelis Constant) | Effect on Vmax (Maximum Velocity) | Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Enzyme Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site (on E or ES) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex |

In Vitro Biochemical Pathway Elucidation (e.g., Metabolic Transformation Mechanisms)

In vitro metabolic studies are essential for understanding how a compound is biochemically transformed in the body. These studies typically use subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. frontiersin.org For this compound, several metabolic transformations are plausible based on its chemical structure.

O-Demethylation: The methoxy (-OCH₃) group is a common site for metabolism by CYP enzymes. This reaction, known as O-demethylation, would remove the methyl group to form the corresponding phenol (B47542), 3-hydroxycinnamonitrile. This is often a primary step in the metabolism of many xenobiotics.

Nitrile Group Metabolism: The nitrile (-C≡N) group can be metabolized, although it is generally more stable than other functional groups. One potential pathway is hydrolysis to a carboxylic acid (3-methoxycinnamic acid), which may occur in multiple steps via an amide intermediate.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYP enzymes at positions not occupied by the methoxy group. This would introduce a new hydroxyl group onto the aromatic ring, increasing the compound's polarity.

Side Chain Oxidation: The alkene double bond in the cinnamonitrile (B126248) side chain could also be a site for oxidation, potentially forming an epoxide.

Elucidating these pathways involves incubating this compound with a metabolically competent system (like S9 fractions) and a necessary cofactor like NADPH, followed by analyzing the resulting mixture using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the metabolites formed. frontiersin.org

Computational Biochemistry and Molecular Docking Studies

Computational methods, particularly molecular docking, are powerful tools for investigating ligand-receptor interactions at an atomic level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method allows for the estimation of binding affinity through scoring functions, which calculate metrics like binding energy (e.g., kcal/mol).

For this compound, a typical molecular docking study would involve:

Preparation of the Receptor and Ligand: Obtaining a 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and energy-minimized. researchgate.net

Docking Simulation: Using software to systematically place the ligand in various orientations within the defined binding site of the receptor.

Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between this compound and the amino acid residues of the receptor.

These computational studies can provide valuable insights that corroborate and guide experimental SAR studies. For example, docking could predict that the methoxy group interacts with a specific serine residue, a hypothesis that could then be tested experimentally through site-directed mutagenesis. nih.gov

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| This compound | -7.5 | Ser808, Trp784, Phe655 | H-bond (methoxy), H-bond (nitrile), π-π stacking (ring) |

| Analog (para-methoxy) | -6.8 | Trp784, Phe655 | H-bond (nitrile), π-π stacking (ring) |

| Analog (hydroxyl) | -7.9 | Ser808, Trp784, Asp732 | H-bond (hydroxyl), H-bond (nitrile), H-bond (hydroxyl) |

Interaction with Specific Biomolecules (e.g., DNA, Proteins) – Mechanistic Focus

The biological effects of this compound are mediated through its physical interaction with specific biomolecules. While interactions with DNA are possible, small molecules like this most commonly target proteins such as enzymes or receptors. The mechanism of interaction is dictated by the principles of molecular recognition.

Protein Interactions: As detailed in the sections above, the interaction is driven by a combination of forces. The process is often described by an "induced fit" model, where the binding of the ligand causes a conformational change in the protein's binding site, leading to a more stable and specific complex. nih.gov The key functional groups of this compound each play a role:

Hydrogen Bonds: The methoxy and nitrile groups are key hydrogen bond acceptors, likely interacting with donor residues like serine, threonine, or the backbone amides of the protein.

Hydrophobic and van der Waals Interactions: The phenyl ring and the hydrocarbon portions of the molecule engage in favorable hydrophobic interactions with non-polar pockets of the protein, displacing water molecules and contributing to binding energy.

π-Stacking: The aromatic ring can stack with the side chains of aromatic amino acids (phenylalanine, tyrosine, tryptophan), creating strong, stabilizing interactions.

The precise mechanistic focus for this compound would depend on its identified biological target, with detailed structural biology (like X-ray crystallography of the complex) providing the ultimate confirmation of its binding mode and interactions.

Future Directions and Emerging Research Avenues for M Methoxycinnamonitrile

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of m-Methoxycinnamonitrile and its analogs is primed for a significant leap in efficiency and reproducibility through the adoption of flow chemistry and automation. beilstein-journals.orgmdpi.com Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction, purification, and analysis steps. mit.eduflinders.edu.au

The implementation of automated platforms can accelerate the discovery and optimization of synthetic routes. nih.govucla.eduacm.org These systems can systematically vary reaction parameters such as temperature, pressure, reagent concentration, and residence time to rapidly identify optimal conditions. researchgate.net For instance, the synthesis of cyanohydrins, precursors to compounds like mandelonitrile, has been successfully demonstrated in a continuous flow manner, highlighting the potential for precise control over reaction conditions to improve yield and enantioselectivity. scispace.com The integration of in-line analytical techniques, such as HPLC and NMR, within automated flow systems provides real-time data for process optimization and quality control. nih.gov This data-rich approach not only enhances efficiency but also facilitates a deeper understanding of reaction kinetics and mechanisms.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitrile Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced by efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control over exotherms |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Integration | Difficult to integrate multiple steps | Amenable to multi-step, continuous processes mdpi.com |

| Reproducibility | Can be variable | High reproducibility and consistency |

Advanced Catalytic Systems for Novel Transformations